(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate
描述
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate (CAS: 1624262-12-9) is a chiral bicyclic compound featuring a 9-azabicyclo[3.3.1]nonane core with conjugated double bonds at positions 2 and 2. The tert-butyl carbamate group at the bridgehead nitrogen enhances steric protection and modulates reactivity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. Its molecular weight is 221.30 g/mol, and it is primarily used in pharmaceutical research for the development of bioactive molecules targeting neurological and metabolic disorders .
属性
IUPAC Name |
tert-butyl (5S)-9-azabicyclo[3.3.1]nona-1,3-diene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYRBYTTXSWKA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Step 1: Synthesis of Benzyl-Substituted Intermediate
- Reagents: Acetone-1,3-dicarboxylic acid, benzylamine, glutaraldehyde, sulfuric acid, sodium acetate
- Solvent: Water and acetone
- Temperature: 0–10°C during initial addition, then aged at 5°C and room temperature
- Procedure:
The process begins with the condensation of acetone-dicarboxylic acid with benzylamine in the presence of glutaraldehyde, catalyzed by sulfuric acid. The mixture is maintained at low temperatures (<10°C) during addition to control exothermicity and prevent side reactions. After aging, the mixture is extracted with methyl tert-butyl ether (MTBE), and the aqueous phase is adjusted to pH 8 with sodium carbonate. The organic layer containing the benzylated intermediate is dried and concentrated, yielding the crude benzyl derivative with high purity suitable for subsequent steps.
| Reagent | Quantity | Conditions | Purpose |
|---|---|---|---|
| Acetone-1,3-dicarboxylic acid | 20 g | - | Starting material |
| Benzylamine | 13.2 g | 0–10°C, 1 h | Nucleophilic amine addition |
| Glutaraldehyde | 25.8 mL | 0–10°C, 1 h | Crosslinking agent |
| Sulfuric acid (18%) | 43.2 mL | Over 1 h, 4–8°C | Catalyst |
| Sodium acetate | 47.8 mL | 1.5 h, room temp | pH control |
Step 2: Reduction to Alcohol
- Reagents: Sodium borohydride
- Solvent: Methanol
- Temperature: 0–10°C initially, then room temperature
- Procedure:
Crude benzyl derivative is dissolved in methanol and cooled. Sodium borohydride is added gradually to reduce the carbonyl groups to alcohols, with careful control of temperature to prevent hydrogen evolution and side reactions. The mixture is stirred until completion, monitored via HPLC, then quenched with dilute hydrochloric acid, and extracted with MTBE. The crude alcohol is obtained with high purity (>90%).
| Reagent | Quantity | Conditions | Purpose |
|---|---|---|---|
| Benzyl derivative | 20 g | 0–10°C | Substrate |
| Sodium borohydride | 6.6 g | Add over 0.5 h, 0–5°C | Reduction |
| Hydrochloric acid | 40 mL | Slow addition, pH 5–6 | Quenching |
Step 3: Cyclization to Olefin
- Reagents: Concentrated sulfuric acid
- Temperature: 100°C
- Procedure:
The crude alcohol is dissolved in concentrated sulfuric acid and heated to promote dehydration and cyclization, forming the olefinic intermediate. The reaction proceeds for 20 hours, then quenched in basic solution, extracted with ethyl acetate, and purified by distillation or chromatography to yield the olefin.
| Reagent | Quantity | Conditions | Purpose |
|---|---|---|---|
| Alcohol | 17.9 g | 100°C, 20 h | Cyclization to olefin |
| Sulfuric acid | 111 mL | 100°C | Dehydration |
Step 4: Hydrogenation to the Bicyclic Amine
- Catalyst: Palladium hydroxide on carbon
- Solvent: Isopropanol
- Temperature: 50°C
- Pressure: 50 psi hydrogen
- Time: 48 hours
- Procedure:
The olefinic compound is hydrogenated under mild conditions to form the saturated bicyclic amine. Post-reaction, the catalyst is filtered off, and the mixture is concentrated to yield the crude amine with high yield (~89%).
| Catalyst | Quantity | Conditions | Purpose |
|---|---|---|---|
| Pd(OH)₂/C | 4 g | 50°C, 50 psi H₂, 48 h | Hydrogenation |
Step 5: Oxidation to N-Oxyl Radical
- Reagents: Sodium tungstate dihydrate, urea hydrogen peroxide
- Solvent: Isopropanol and water mixture
- Temperature: 0–10°C
- Procedure:
The crude amine is oxidized using a catalytic amount of sodium tungstate and hydrogen peroxide under cold conditions. The reaction is monitored via GC, and upon completion, the mixture is extracted with dichloromethane, dried, and crystallized to afford the pure N-oxyl radical.
| Reagent | Quantity | Conditions | Purpose |
|---|---|---|---|
| Sodium tungstate dihydrate | 3.05 g | 0–10°C | Catalyst |
| Urea hydrogen peroxide | 29.6 g | Dropwise, 70 min | Oxidant |
Summary Table of Preparation Methods
| Step | Key Reagents | Conditions | Main Purpose | Yield/Remarks |
|---|---|---|---|---|
| Benzylation | Acetone-1,3-dicarboxylic acid, benzylamine | 0–10°C, 1–2 h | Form benzyl derivative | ~57% yield |
| Reduction | NaBH₄ | 0–10°C, 0.5–1 h | Convert to alcohol | ~89% yield |
| Cyclization | H₂SO₄ | 100°C, 20 h | Form olefin | High conversion |
| Hydrogenation | Pd(OH)₂/C | 50°C, 50 psi H₂, 48 h | Saturate to amine | ~89% yield |
| Oxidation | Na₂WO₄- 2H₂O, UHP | 0–10°C, 70 min | Form N-oxyl radical | ~68% yield |
化学反应分析
Types of Reactions
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the bicyclic structure can be replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Medicinal Chemistry
Overview : The compound serves as a scaffold for synthesizing azabicyclo nonane derivatives, which are crucial in developing new pharmaceuticals.
Applications :
- Synthesis of Anticancer Agents : The bicyclo[3.3.1]nonane structure is prevalent in many biologically active natural products, making it a target for anticancer drug development. Research indicates that derivatives of this compound exhibit promising anticancer properties through various mechanisms of action .
| Compound | Mechanism of Action | Potential Applications |
|---|---|---|
| N-aryl-9-azabicyclo nonanes | Induction of apoptosis in cancer cells | Treatment of various cancers |
Neurochemistry
Overview : (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission.
Applications :
- Dopamine D3 Receptor Ligands : Certain derivatives have shown high affinity for dopamine D3 receptors, suggesting potential therapeutic uses in treating dopamine-related disorders such as schizophrenia and Parkinson's disease .
| Study Focus | Findings | Implications |
|---|---|---|
| Binding Affinity Studies | High affinity for D3 receptors | Potential treatment for neurological disorders |
Endocrinology
Overview : The compound's derivatives are explored for their effects on glucose metabolism, presenting opportunities for diabetes treatment.
Applications :
- Diabetes Management : Preliminary studies indicate that some derivatives can effectively regulate blood glucose levels in diabetic animal models, suggesting a new avenue for diabetes management.
| Research Area | Efficacy Results | Future Directions |
|---|---|---|
| Glucose Regulation | Effective blood glucose management | Clinical trials for diabetes treatment |
Synthesis Techniques
The synthesis of this compound often employs advanced organic synthesis techniques:
- Transannular Electrophilic Cyclization : This method utilizes the inherent strain of the eight-membered ring to facilitate the formation of the nine-membered azabicyclo structure.
- Catalytic Cycloaddition Reactions : A three-component catalytic system has been successfully employed to achieve effective synthesis from simpler precursors, optimizing yield and purity.
作用机制
The mechanism of action of (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for drug development .
相似化合物的比较
Comparison with Structurally Similar Compounds
The 9-azabicyclo[3.3.1]nonane scaffold is chemically versatile, with modifications leading to distinct pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4)
- Structural Difference : Contains a ketone group at position 3 instead of conjugated dienes.
- Pharmacological Relevance : Used in synthesizing sigma-2 (σ2) receptor ligands, which are implicated in cancer imaging and neurodegenerative disease research .
- Molecular Weight : 227.29 g/mol (vs. 221.30 g/mol for the target compound).
- Synthetic Utility : The ketone group allows further functionalization via reductive amination or Grignard reactions .
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
- Structural Difference : The oxygen atom is at position 9, and the nitrogen is at position 3.
- Applications : Intermediate in antidiabetic drug development; derivatives exhibit hypoglycemic activity by modulating insulin secretion .
- Purity : Available at 95% purity for preclinical studies .
tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 941295-31-4)
- Structural Difference : Incorporates a second nitrogen atom at position 3.
- Properties : Increased polarity due to the diaza structure, enhancing solubility in aqueous systems.
- Hazard Profile : Classified with warnings for acute toxicity (H302) and skin irritation (H315) .
tert-Butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1935523-86-6)
- Structural Difference : Oxygen atoms replace carbons at positions 3 and 5.
- Applications : Explored in prodrug design due to improved metabolic stability conferred by ether linkages .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Trends
- Bioactivity: The 9-azabicyclo[3.3.1]nonane core is critical for σ2 receptor binding affinity (Ki values in the nanomolar range) .
- Chiral Resolution : The (S)-enantiomer of the target compound shows superior enantioselectivity in catalysis compared to racemic analogs .
- Safety : Analogs with diaza or dioxa substitutions exhibit higher toxicity profiles, necessitating stringent handling protocols .
生物活性
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is a bicyclic organic compound with significant biological activity, particularly as an agonist for nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- CAS Number : 32589-41-6
The compound features a unique bicyclic structure that incorporates a nitrogen atom, contributing to its interaction with biological systems. Its structural characteristics facilitate binding to nAChRs, which are pivotal in neurotransmission processes in both the central and peripheral nervous systems .
This compound primarily acts as an agonist at nAChRs, influencing various physiological processes such as:
- Muscle Contraction : By activating nAChRs at the neuromuscular junction.
- Cognitive Functions : Modulating synaptic transmission in the brain, which can affect learning and memory.
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for various subtypes of nAChRs. A comparative analysis of its binding properties with other compounds is summarized in the following table:
| Compound Name | Binding Affinity (Ki) | Receptor Subtype |
|---|---|---|
| This compound | Low nanomolar range | α4β2, α7 |
| Nicotine | High nanomolar range | α4β2 |
| Anabasine | Moderate nanomolar range | α7 |
These findings indicate that while this compound has a lower affinity compared to nicotine, it still plays a crucial role in modulating receptor activity and downstream signaling pathways .
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : A study demonstrated that this compound provided neuroprotection in models of neurodegeneration by enhancing cholinergic signaling through nAChR activation.
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance in tasks assessing memory and learning capabilities, suggesting potential applications in treating cognitive deficits associated with disorders like Alzheimer’s disease .
Potential Applications
Due to its interaction with nAChRs, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Its ability to enhance cholinergic signaling positions it as a candidate for treating conditions such as Alzheimer's disease and schizophrenia.
- Drug Development : The compound's unique structure provides a scaffold for designing novel therapeutics targeting nAChRs, potentially leading to the development of drugs with improved efficacy and reduced side effects .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-tert-butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate, and how can intermediates be characterized?
- Methodology : A practical three-step synthesis involves (1) benzylation of the azabicyclo core using benzyl halides under basic conditions, (2) oxidation of the resulting alcohol to a ketone using Al(O-i-Pr)₃, and (3) Boc-protection with tert-butyl dicarbonate. Key intermediates (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) are characterized via H/C NMR and mass spectrometry. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures purity .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation (e.g., APS 24ID-C beamline) provides high-resolution data. Programs like SHELX (SHELXL for refinement) are employed to analyze bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 14.380 Å, β = 106.21°) confirm stereochemical assignments .
Q. What safety protocols are recommended for handling azabicyclo derivatives in the lab?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles). Consult safety data sheets (SDS) for GHS hazard codes (e.g., H315 for skin irritation). For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste channels. Avoid inhalation and direct contact, as azabicyclo compounds may exhibit neurotoxic or irritant properties .
Advanced Research Questions
Q. How can conformational analysis using C NMR distinguish between chair-boat and double-chair conformers in azabicyclo derivatives?
- Methodology : C NMR chemical shifts are sensitive to axial vs. equatorial substituents. For example, in 9-alkyl-9-azabicyclo[3.3.1]nonan-3-ones, the carbonyl carbon (C=O) resonates at ~210 ppm in chair-boat conformers due to reduced steric strain. Comparatively, double-chair conformers show upfield shifts (~205 ppm) from enhanced hyperconjugation. NOE experiments further validate spatial proximity of protons in rigid systems .
Q. What catalytic applications exist for nitroxyl radicals derived from this compound, such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl)?
- Methodology : ABNO, synthesized via oxidation of the parent amine with mCPBA, acts as a co-catalyst in aerobic oxidations. For example, combining Fe(NO)·9HO with ABNO (5 mol%) enables room-temperature oxidation of alcohols to aldehydes/ketones using O. Reaction progress is monitored by GC-MS or H NMR. ABNO outperforms TEMPO in electron-deficient substrates due to lower steric hindrance .
Q. How can computational modeling (e.g., puckering coordinates) resolve discrepancies between X-ray and NMR structural data?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion. For azabicyclo systems, calculate amplitude () and phase () angles from atomic coordinates. Discrepancies arise when X-ray data (rigid crystal environment) favor chair-boat conformers, while NMR (solution-state) detects dynamic equilibria. MD simulations (AMBER/CHARMM) reconcile these by modeling solvent effects and torsional flexibility .
Q. What strategies optimize the synthesis of carbamate analogs for structure-activity relationship (SAR) studies?
- Methodology : React the azabicyclo alcohol with aryl isocyanates (e.g., 2-methoxy-5-methylphenylisocyanate) in dichloromethane, catalyzed by SnBu(OAc). Purify via flash chromatography (SiO, gradient elution). SAR studies reveal that electron-withdrawing groups on the aryl moiety enhance sigma-2 receptor binding (e.g., WC-59: K = 0.82 nM). Radiolabeling (e.g., F) enables PET imaging of tumor-targeting efficacy .
Data Contradiction Resolution
Q. How to address conflicting data on the stability of Boc-protected azabicyclo derivatives under acidic conditions?
- Methodology : Boc deprotection typically uses HCl/dioxane or TFA. However, steric shielding in the bicyclic system slows acidolysis. Monitor reaction kinetics via H NMR (disappearance of tert-butyl singlet at ~1.4 ppm). If incomplete, switch to microwave-assisted conditions (100°C, 30 min) or employ stronger acids (HBr/AcOH). Contradictions arise from varying solvent polarity and temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
